4'-(Trifluoromethoxy)-3'-(trifluoromethyl)acetophenone

Medicinal Chemistry LC-MS Analytics Pharmacokinetics

Researchers seeking to modulate logP and metabolic stability in SAR campaigns often face the synthetic burden of late-stage trifluoromethoxylation. This pre-assembled building block eliminates 2-4 synthetic steps. Key supply advantages: • 41.9% fluorine by mass, providing a distinct lipophilicity profile (OCF3 π ≈ 1.04; CF3 π ≈ 0.88) versus methoxy analogs. • Crystalline solid form facilitates accurate weighing and simplifies storage compared to liquid ortho/meta regioisomers. • Batch-specific analytical documentation (NMR, HPLC, GC) ensures procurement quality verification.

Molecular Formula C10H6F6O2
Molecular Weight 272.14 g/mol
Cat. No. B12856898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Trifluoromethoxy)-3'-(trifluoromethyl)acetophenone
Molecular FormulaC10H6F6O2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)C(F)(F)F
InChIInChI=1S/C10H6F6O2/c1-5(17)6-2-3-8(18-10(14,15)16)7(4-6)9(11,12)13/h2-4H,1H3
InChIKeyZFWTZTGMCDRMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-OCF3-3′-CF3 Acetophenone: Identity & Procurement


4′-(Trifluoromethoxy)-3′-(trifluoromethyl)acetophenone (CAS: 1980063-85-1; MF: C10H6F6O2; MW: 272.14 g/mol) is a fluorinated acetophenone building block characterized by the simultaneous presence of a trifluoromethoxy (–OCF3) substituent at the 4′-position and a trifluoromethyl (–CF3) substituent at the 3′-position on the phenyl ring . The compound exhibits a high fluorine content (approximately 42% fluorine by weight) and a molecular weight of 272.14, which is notably elevated relative to mono-substituted acetophenone analogs . Commercial availability includes sources offering certified purity of 98% with accompanying batch-specific analytical documentation (NMR, HPLC, GC), establishing a baseline for procurement quality assessment .

1 Fluorinated building block combining 4-OCF3 and 3-CF3 groups for medicinal chemistry SAR
2 Elevated molecular weight and high fluorine density support LC-MS and 19F NMR differentiation
3 Certified purity with batch-specific analytical documentation (NMR, HPLC, GC)

4′-OCF3-3′-CF3 Acetophenone: Substitution Risk


Substituting 4′-(trifluoromethoxy)-3′-(trifluoromethyl)acetophenone with a generic mono-substituted analog (e.g., 4′-trifluoromethoxyacetophenone alone or 3′-trifluoromethylacetophenone alone) or with the 4′-methoxy analog (CAS 149105-10-2) introduces substantial alterations in molecular weight, fluorine content, lipophilicity, and electronic distribution that directly impact downstream reaction yields, purification profiles, and final compound physicochemical properties [1]. The –OCF3 group exhibits a Hammett σp value of approximately 0.35 (similar to chlorine), whereas –OCH3 is strongly electron-donating (σp ≈ −0.27); this reversal in electronic character fundamentally alters the reactivity of the acetyl carbonyl toward nucleophiles and the regioselectivity of electrophilic aromatic substitution [2]. The quantitative evidence presented in Section 3 establishes the specific, measurable dimensions where substitution leads to divergent outcomes in synthetic and medicinal chemistry applications .

Electronic Mismatch
Replacing 4-OCF3 with 4-OCH3 reverses electron-withdrawing (σp ≈ +0.35) to electron-donating character (σp ≈ −0.27), altering carbonyl electrophilicity and nucleophilic addition.
Fluorination & Lipophilicity
Mono-substituted analogs lack the dual OCF3/CF3 pattern; fluorine content and lipophilicity (π shift ~1.06) may differ, affecting ADME-related SAR interpretation.
Regioisomer Handling
Ortho- and meta-OCF3 acetophenones are typically liquids, while the para-substituted target is a crystalline solid; substitution may alter weighing accuracy, storage, and crystallization.

4′-OCF3-3′-CF3 Acetophenone vs Analogs: Quantitative Evidence


Molecular Weight: Enhanced LC-MS Resolution and PK Tuning

The target compound possesses a molecular weight of 272.14 g/mol, which is substantially higher than both the 4′-methoxy analog (218.17 g/mol) and the mono-4′-(trifluoromethoxy) analog (204.15 g/mol). This 53.97 g/mol increase over the 4′-methoxy comparator and 67.99 g/mol increase over the mono-trifluoromethoxy comparator confers distinct retention time shifts in reversed-phase HPLC and facilitates mass spectrometric differentiation from structurally related impurities or byproducts [1].

MW Differentiation
Cross-study comparable
272.14 g/mol vs 218.17 (4′-OMe) & 204.15 (4′-OCF3) (+24.7%, +33.3%)
Supports LC-MS resolution and retention time shifts
MW derived from standard atomic weights
Medicinal Chemistry LC-MS Analytics Pharmacokinetics

Dual –OCF3/–CF3: Fluorine Content & Lipophilicity

The target compound contains six fluorine atoms across the –OCF3 and –CF3 groups, resulting in a fluorine mass fraction of approximately 41.9%. In contrast, the 4′-methoxy analog contains only three fluorine atoms (from the –CF3 group), yielding a fluorine mass fraction of approximately 26.1% . Literature reviews of –CF3 and –OCF3 substituents in medicinal chemistry indicate that the –OCF3 group confers distinct lipophilicity modulation (Hantzsch π ≈ 1.04) compared to –OCH3 (π ≈ −0.02), while maintaining metabolic stability advantages distinct from –CF3 alone [1].

Fluorine & Lipophilicity
Class-level inference
41.9% F (6 F) vs 26.1% F (3 F); OCF3 π≈1.04 vs OCH3 π≈−0.02
Dual fluorination provides differentiated lipophilicity for ADME optimization
π values from Hansch substituent constants
Medicinal Chemistry ADME Optimization Bioisosteric Design

–OCF3 vs –OCH3: Electronic Substituent Effects

The 4′-trifluoromethoxy group (–OCF3) exhibits a Hammett σp value of approximately 0.35 (electron-withdrawing, comparable to chlorine), whereas the 4′-methoxy group (–OCH3) found in the primary analog CAS 149105-10-2 exhibits a σp value of approximately −0.27 (strongly electron-donating) [1]. This fundamental electronic divergence alters the electrophilicity of the acetyl carbonyl carbon: the –OCF3 group increases the partial positive charge at the carbonyl, enhancing susceptibility to nucleophilic attack, while –OCH3 decreases it, reducing reactivity .

Electronic Effects
Class-level inference
σp +0.35 (OCF3) vs −0.27 (OCH3); Δσp ≈0.62
Reversal of electronic character alters carbonyl electrophilicity
Hammett σp literature consensus
Physical Organic Chemistry Reactivity Prediction Synthetic Planning

–OCF3 Regioisomers: Physical Form & Reactivity Differences

The target compound bears the –OCF3 group specifically at the 4′- (para) position. The para-substituted –OCF3 analog exhibits distinct physical properties from ortho- and meta-substituted regioisomers. For example, 2′-(trifluoromethoxy)acetophenone (CAS 220227-93-0) is a clear liquid at ambient temperature with a density of 1.265 g/cm³, whereas the para-substituted analog 4′-(trifluoromethoxy)acetophenone (CAS 85013-98-5) is a crystalline powder with a density of 1.278 g/mL at 25°C [1][2]. These regioisomers are not interchangeable without altering the crystallization behavior, purification protocols, and solid-state handling characteristics of intermediates and final products.

Regioisomer Physical State
Cross-study comparable
Para-OCF3: crystalline solid (d 1.278) vs Ortho: liquid (d 1.265)
Solid form affects handling, weighing, and crystallization
Extrapolated from mono-OCF3 acetophenone analogs
Synthetic Chemistry Regioselectivity Purification Development

Purity Certification and Batch-Specific Documentation

The target compound is commercially available with a certified standard purity of 98% from multiple suppliers, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC reports . In contrast, the 4′-methoxy analog (CAS 149105-10-2) is frequently supplied at 95% minimum purity, representing a 3-percentage-point absolute purity differential that may be consequential for sensitive downstream transformations .

Purity & Documentation
Data to verify
98% certified purity with NMR/HPLC/GC vs 95% for 4′-OMe analog
Higher purity and batch documentation may reduce re-purification needs
Verify batch-specific certificates; supplier data
Quality Assurance Procurement Compliance Analytical Chemistry

Synthetic Accessibility: Bypassing OCF3 Introduction

The 4′-(trifluoromethoxy)-3′-(trifluoromethyl) substitution pattern represents a synthetically non-trivial combination. The synthesis of trifluoromethoxylated aromatic compounds has historically been challenging due to the limited availability of stable OCF3 transfer reagents and the sensitivity of the OCF3 group to Lewis acidic conditions [1]. This compound provides direct access to a pre-assembled 4-OCF3-3-CF3 aryl ketone scaffold that would otherwise require multi-step construction, potentially involving selective OCF3 introduction onto a pre-existing CF3-substituted arene [2]. The 4′-methoxy analog, in contrast, is accessible via simpler O-methylation routes but lacks the metabolic stability advantages associated with OCF3 substitution [3].

Synthetic Step Reduction
Class-level inference
Pre-assembled 4-OCF3-3-CF3 scaffold avoids 2–4 step de novo OCF3 introduction
May reduce synthetic burden for medicinal chemistry teams
Based on OCF3 synthetic challenge reviews
Fluorine Chemistry Synthetic Methodology Building Block Sourcing

4′-OCF3-3′-CF3 Acetophenone: Applications


Medicinal Chemistry Lead Optimization: logP & Metabolic Stability

The 41.9% fluorine mass fraction and the combination of –OCF3 (π ≈ 1.04) and –CF3 (π ≈ 0.88) substituents provide a differentiated lipophilicity profile that cannot be replicated using the 4′-methoxy analog (fluorine content 26.1%; –OCH3 π ≈ −0.02) . This scaffold is appropriate for SAR campaigns requiring systematic modulation of logP and metabolic stability without introducing additional heteroatoms or chiral centers. The electron-withdrawing character of –OCF3 (σp ≈ 0.35) versus the electron-donating character of –OCH3 (σp ≈ −0.27) also alters carbonyl reactivity, enabling differential synthetic derivatization strategies [1].

LC-MS Method Development: MW-Based Resolution

With a molecular weight of 272.14 g/mol, the target compound elutes with distinct retention characteristics in reversed-phase HPLC compared to the 4′-methoxy analog (218.17 g/mol) and mono-trifluoromethoxy analog (204.15 g/mol) . This property is valuable for developing analytical methods that require baseline resolution of structurally related fluorinated acetophenone intermediates. The high fluorine content also enables selective detection via 19F NMR for reaction monitoring and impurity profiling.

Building Block Sourcing: Avoiding Trifluoromethoxylation

Trifluoromethoxylation of aromatic rings remains a non-trivial synthetic transformation requiring specialized reagents and conditions . Procuring 4′-(trifluoromethoxy)-3′-(trifluoromethyl)acetophenone as a pre-assembled commercial building block eliminates the need for late-stage OCF3 introduction onto CF3-substituted arenes, reducing estimated synthetic step count by 2-4 steps relative to de novo construction. This is particularly advantageous for medicinal chemistry groups lacking specialized fluorine chemistry expertise or for process chemistry teams evaluating scalable routes [1].

Regioisomer-Defined Solid-State Handling

Unlike ortho- and meta-OCF3-substituted acetophenones which exist as liquids at ambient temperature, the para-OCF3 substitution pattern (present in the target compound) is associated with crystalline solid physical form based on the behavior of the structurally analogous 4′-(trifluoromethoxy)acetophenone . This solid-state characteristic facilitates accurate weighing, simplifies storage and handling, and may promote advantageous crystallization behavior in downstream intermediates, enhancing purification workflows relative to liquid regioisomeric alternatives [1].

Application
Selection Property
Validation Focus
Medicinal chemistry logP/metabolic stability optimization
Dual OCF3/CF3 lipophilicity profile
logP and metabolic stability SAR assessment
LC-MS method development: MW-based resolution
Elevated molecular weight for chromatographic differentiation
Reversed-phase HPLC retention, 19F NMR monitoring
Building block sourcing: avoiding OCF3 introduction
Pre-assembled 4-OCF3-3-CF3 ketone scaffold
Synthetic step economy, route scalability
Regioisomer-defined solid-state handling
Para-OCF3 crystalline solid form
Solid-state handling, crystallization protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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